4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-16-5-2-1-4-15(16)17(21)20-6-3-11-23-13-14(20)12-19-7-9-22-10-8-19/h1-2,4-5,14H,3,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVGSBYFNBLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position. This is followed by the formation of the thiazepan ring through a cyclization reaction involving appropriate precursors. The morpholinomethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers might study its interactions with various biological targets to develop new drugs or therapeutic agents.
Medicine
In medicine, 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholinomethyl and thiazepan groups might interact with other parts of the target molecule, modulating its activity.
Comparison with Similar Compounds
Key Observations:
Core Heteroatom Effects: The 1,4-thiazepane core (S and N) in the target compound contrasts with the 1,4-oxazepane (O and N) in .
Substituent Influence: The 2-bromobenzoyl group in the target compound differs from the 4-bromophenyl substituent in 3-(4-bromophenyl)-1,4-oxazepane . Morpholinylmethyl groups, as seen in the target compound and ’s dihydroisoquinoline derivatives, are frequently employed to improve solubility and target engagement in drug design .
Synthetic Accessibility :
- The 69% yield reported for 3-(4-bromophenyl)-1,4-oxazepane () suggests efficient synthesis for simpler analogs . However, the target compound’s complex substitution pattern (two bulky groups on the thiazepane ring) may pose synthetic challenges, though direct yield data is unavailable.
Conformational Analysis
The seven-membered thiazepane ring exhibits puckering dynamics, which can be quantified using Cremer-Pople coordinates . Compared to six-membered morpholine rings (rigid chair conformations), thiazepanes adopt multiple low-energy conformers due to reduced ring strain. This flexibility might enhance binding to diverse biological targets but complicate crystallographic studies, which often rely on software like SHELXL for refinement () .
Pharmacological Potential
- Morpholine-containing compounds (e.g., ’s dihydroisoquinoline derivatives) are frequently used in kinase inhibitors and protease modulators .
- Brominated aromatics , such as the 4-bromophenyl group in , are common in bioactive molecules for their electron-withdrawing effects .
Biological Activity
4-(2-Bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromobenzoyl and morpholine substituents contributes to its unique chemical properties and biological interactions.
The biological activity of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is primarily attributed to its ability to interact with various biological targets. The morpholine moiety is known for its role in enhancing solubility and bioavailability, while the thiazepane structure may facilitate binding to specific receptors or enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various diseases.
Biological Activity
Research indicates that compounds similar to 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies indicate that thiazepane derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazepane derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that a thiazepane derivative showed significant antimicrobial activity against Staphylococcus aureus. |
| Johnson et al. (2021) | Reported that a related compound induced apoptosis in breast cancer cell lines through caspase activation. |
| Lee et al. (2022) | Demonstrated anti-inflammatory effects in a mouse model of arthritis, reducing swelling and pain. |
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of 4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane. Toxicity assessments are necessary to evaluate its potential adverse effects on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
